
VMAT2-IN-I HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VMAT2-IN-I Hydrochloride is a chemical compound known for its role as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for storage and release in neurons. Inhibition of VMAT2 can have significant implications for neurological and psychiatric disorders, making VMAT2-IN-I Hydrochloride a compound of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VMAT2-IN-I Hydrochloride typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of VMAT2-IN-I Hydrochloride is synthesized through a series of organic reactions, such as condensation and cyclization.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions like halogenation, alkylation, or acylation.
Purification and Crystallization: The final product is purified using techniques such as recrystallization or chromatography to obtain VMAT2-IN-I Hydrochloride in its pure form.
Industrial Production Methods
Industrial production of VMAT2-IN-I Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
VMAT2-IN-I Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert VMAT2-IN-I Hydrochloride into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of the compound .
Aplicaciones Científicas De Investigación
VMAT2-IN-I Hydrochloride has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of VMAT2 in neurotransmitter transport and its implications for neurological disorders such as Parkinson’s disease and schizophrenia.
Pharmacology: The compound is employed in the development of new drugs targeting VMAT2 for the treatment of psychiatric and movement disorders.
Toxicology: Research on VMAT2-IN-I Hydrochloride helps in understanding the neurotoxic effects of certain drugs and environmental toxins.
Biochemistry: It is used to investigate the biochemical pathways involving VMAT2 and its interactions with other proteins and molecules.
Mecanismo De Acción
VMAT2-IN-I Hydrochloride exerts its effects by inhibiting the activity of VMAT2. This inhibition prevents the transport of neurotransmitters into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. The molecular targets of VMAT2-IN-I Hydrochloride include the binding sites on VMAT2 responsible for neurotransmitter recognition and transport. The compound’s action involves disrupting the proton gradient across the vesicular membrane, which is essential for VMAT2 function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of movement disorders.
Reserpine: Another VMAT2 inhibitor with applications in hypertension and psychiatric disorders.
Valbenazine: A newer VMAT2 inhibitor with improved pharmacokinetic properties.
Uniqueness of VMAT2-IN-I Hydrochloride
VMAT2-IN-I Hydrochloride is unique in its specific binding affinity and inhibitory potency towards VMAT2. Compared to other VMAT2 inhibitors, it may offer distinct advantages in terms of selectivity and efficacy, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C25H32ClF4NO4 |
|---|---|
Peso molecular |
522.0 g/mol |
Nombre IUPAC |
(2R)-3-[(2S,5R)-2,5-bis[2-[4-(difluoromethoxy)phenyl]ethyl]pyrrolidin-1-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1 |
Clave InChI |
IUOHFZVLXJSQCL-SXWPHCFWSA-N |
SMILES isomérico |
C1C[C@H](N([C@H]1CCC2=CC=C(C=C2)OC(F)F)C[C@H](CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl |
SMILES canónico |
C1CC(N(C1CCC2=CC=C(C=C2)OC(F)F)CC(CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


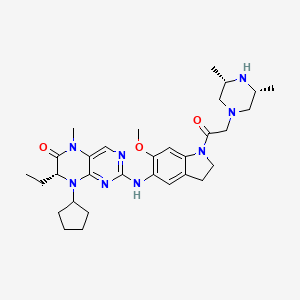
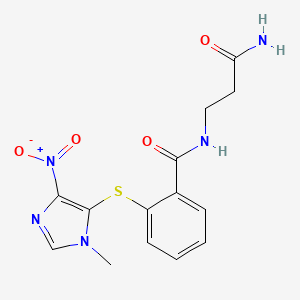
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
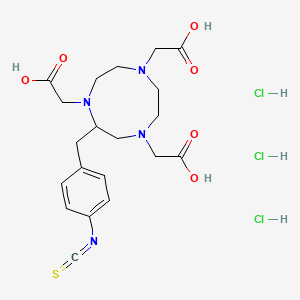
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
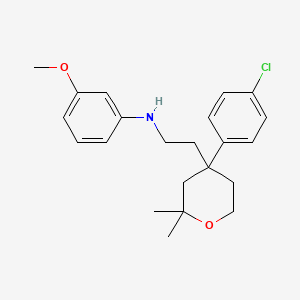
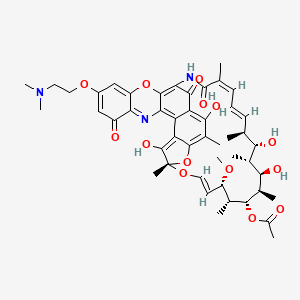
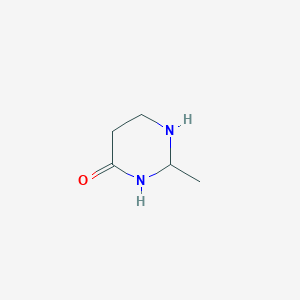
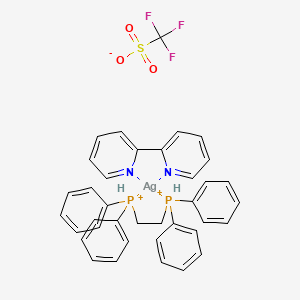

![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

